1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of ethyl, methyl, and trifluoroethyl groups attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
The synthesis of 1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl and methyl halides can be employed to introduce these groups at the desired positions on the pyrazole ring.
Attachment of the trifluoroethyl group: This step may involve the use of trifluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.
Final assembly: The final step involves the coupling of the substituted pyrazole with an appropriate amine to form the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The presence of the trifluoroethyl group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the trifluoroethyl group under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine would depend on its specific interactions with molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity and specificity, leading to potent biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine include other pyrazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example:
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the trifluoroethyl group, which may result in different chemical reactivity and biological activity.
1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine: A positional isomer with potentially different properties.
1-ethyl-3-methyl-1H-pyrazol-4-amine: Another related compound with variations in substituent positions and types.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
CAS No. |
1856030-88-0 |
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Molecular Formula |
C12H16F3N5 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H16F3N5/c1-3-20-11(4-9(2)18-20)16-5-10-6-17-19(7-10)8-12(13,14)15/h4,6-7,16H,3,5,8H2,1-2H3 |
InChI Key |
SXDLYJVINZBVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CN(N=C2)CC(F)(F)F |
Origin of Product |
United States |
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